

Spectroscopic Analysis of 3-Bromoimidazo[1,2-b]pyridazine: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-B]pyridazine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-Bromoimidazo[1,2-b]pyridazine**, a key intermediate in the synthesis of pharmaceutical compounds such as the tyrosine kinase inhibitor, Ponatinib.^[1] This document outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. While a complete, experimentally verified dataset for **3-Bromoimidazo[1,2-b]pyridazine** is not readily available in public literature, this guide presents expected spectroscopic values based on the analysis of structurally similar imidazo[1,2-b]pyridazine derivatives. These estimations, coupled with detailed methodologies and visual workflows, offer a valuable resource for researchers involved in the synthesis, characterization, and quality control of this important heterocyclic compound.

Introduction

3-Bromoimidazo[1,2-b]pyridazine is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its rigid, bicyclic core serves as a versatile scaffold in the design of kinase inhibitors and other therapeutic agents. Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this compound during synthesis and drug development processes. This guide details the standard spectroscopic

techniques employed for the characterization of **3-Bromoimidazo[1,2-b]pyridazine** and provides a framework for the interpretation of the resulting data.

Physicochemical Properties

Basic physicochemical properties of **3-Bromoimidazo[1,2-b]pyridazine** are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|---------------------|
| CAS Number | 18087-73-5 | [1] |
| Molecular Formula | C ₆ H ₄ BrN ₃ | [2] |
| Molecular Weight | 198.02 g/mol | [2] |
| Appearance | White to pale yellow solid/crystal | |
| Melting Point | 148.0 to 152.0 °C | |
| Purity | ≥98% | [2] |

Spectroscopic Data (Expected Values)

The following tables present the expected spectroscopic data for **3-Bromoimidazo[1,2-b]pyridazine**. These values are derived from the analysis of closely related imidazo[1,2-b]pyridazine derivatives and general principles of spectroscopic interpretation for such heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|--------------|---------------------------|------------|
| ~8.10 | dd | J = 4.5, 1.5 | H-6 |
| ~7.85 | s | - | H-2 |
| ~7.50 | dd | J = 9.0, 1.5 | H-8 |
| ~6.90 | dd | J = 9.0, 4.5 | H-7 |

Table 2: Expected ^{13}C NMR Data (125 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------|
| ~145.0 | C-8a |
| ~142.0 | C-5 |
| ~128.0 | C-6 |
| ~125.0 | C-2 |
| ~118.0 | C-8 |
| ~115.0 | C-7 |
| ~105.0 | C-3 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands (KBr Pellet)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------|
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1630 - 1580 | Strong | C=N stretching |
| 1550 - 1450 | Strong | C=C stretching (aromatic ring) |
| 1300 - 1000 | Medium | C-N stretching |
| 850 - 750 | Strong | C-H out-of-plane bending |
| 650 - 550 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|--|
| 197/199 | High | [M] ⁺ (presence of Br isotopes) |
| 118 | Medium | [M - Br] ⁺ |
| 91 | Medium | [C ₅ H ₃ N ₂] ⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Expected UV-Vis Absorption Maxima (in Ethanol)

| λ _{max} (nm) | Molar Absorptivity (ε, L·mol ⁻¹ ·cm ⁻¹) | Transition |
|-----------------------|--|------------|
| ~250 | ~20,000 | π → π |
| ~310 | ~5,000 | π → π |

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **3-Bromoimidazo[1,2-b]pyridazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical environment of its hydrogen and carbon atoms.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **3-Bromoimidazo[1,2-b]pyridazine** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 500 MHz spectrometer.
- ^1H NMR Acquisition:
 - Record the spectrum at a frequency of 500 MHz.
 - Employ a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Record the spectrum at a frequency of 125 MHz.
 - Use a proton-decoupled pulse sequence (e.g., zgppg30) to simplify the spectrum.
 - Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).
 - A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **3-Bromoimidazo[1,2-b]pyridazine** with approximately 100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use an FT-IR spectrometer, such as a PerkinElmer Spectrum Two FT-IR Spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Methodology:

- Sample Preparation: Dissolve a small amount of **3-Bromoimidazo[1,2-b]pyridazine** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Data Acquisition:
 - Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.
 - Ionize the sample using a standard electron energy (e.g., 70 eV for EI).
 - Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M^+) and characteristic fragment ions. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) should be evident in the molecular ion and bromine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule and determine its absorption properties in the UV-Vis region.

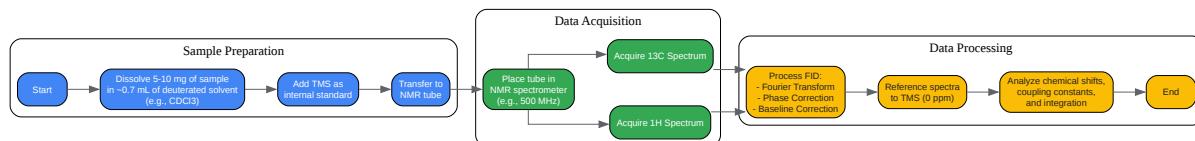
Methodology:

- Sample Preparation:
 - Prepare a stock solution of **3-Bromoimidazo[1,2-b]pyridazine** in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration.
 - Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer, for example, a Shimadzu UV-2600.
- Data Acquisition:
 - Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
 - Record the spectrum over a wavelength range of approximately 200-400 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

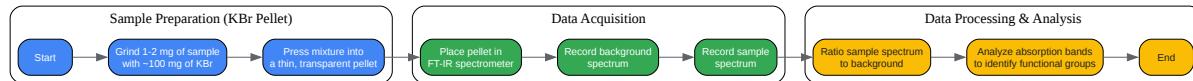
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

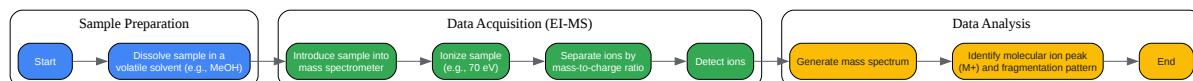


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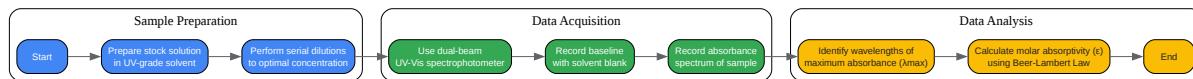
Caption: Workflow for NMR Spectroscopic Analysis.

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Caption: Workflow for FT-IR Spectroscopic Analysis.

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Caption: Workflow for Mass Spectrometry Analysis.

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Caption: Workflow for UV-Vis Spectroscopic Analysis.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the direct interaction of **3-Bromoimidazo[1,2-b]pyridazine** with biological signaling pathways. Its primary role in the literature is as a synthetic intermediate for more complex, biologically active molecules. The final products derived from this compound, such as Ponatinib, are known to

inhibit multiple tyrosine kinases, thereby affecting signaling pathways involved in cell proliferation and survival, such as the BCR-ABL pathway in chronic myeloid leukemia. Further research would be required to determine if **3-Bromoimidazo[1,2-b]pyridazine** itself possesses any intrinsic biological activity.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of **3-Bromoimidazo[1,2-b]pyridazine**. While a complete set of experimentally validated spectral data is not currently available, the expected values and detailed protocols presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided workflows and methodologies will aid in the synthesis, characterization, and quality control of this important pharmaceutical intermediate, ensuring the integrity of downstream applications.

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